The Structural Basis for GSK789's Potent and Selective Inhibition of BET Bromodomain 1 (BD1)
The Structural Basis for GSK789's Potent and Selective Inhibition of BET Bromodomain 1 (BD1)
An In-Depth Technical Guide:
Audience: Researchers, scientists, and drug development professionals.
Abstract
The Bromodomain and Extra-Terminal domain (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) are critical epigenetic readers that regulate gene transcription, making them compelling therapeutic targets for oncology and inflammatory diseases.[1][2] These proteins contain two tandem N-terminal bromodomains, BD1 and BD2, which recognize acetylated lysine (B10760008) residues on histones and other proteins.[2][3] While first-generation pan-BET inhibitors target both bromodomains with equal affinity, significant clinical side effects have spurred the development of domain-selective inhibitors to potentially separate efficacy from toxicity.[4][5][6] GSK789 is a potent, cell-permeable chemical probe that demonstrates remarkable selectivity for the first bromodomain (BD1) over the second (BD2).[4][6][7][8] This guide elucidates the precise structural and molecular mechanisms underpinning GSK789's selectivity, presents quantitative binding data, and details the key experimental protocols used for its characterization.
The Structural Foundation of BD1 vs. BD2 Selectivity
The high degree of structural homology among BET family proteins makes achieving selectivity challenging.[7] Within a single BET protein, the BD1 and BD2 domains are only 40-45% identical, offering a window for selective targeting.[3] The selectivity of GSK789 is primarily driven by its ability to exploit a key amino acid difference within the acetyl-lysine (KAc) binding pocket.
The Critical Aspartate/Histidine Switch
The most significant distinction between the BD1 and BD2 binding sites is a conserved amino acid swap:
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In all BET BD1 domains , a key position is occupied by an Aspartate (Asp) residue (e.g., Asp144 in BRD4).[9]
-
In all BET BD2 domains , the spatially equivalent position is occupied by a Histidine (His) residue (e.g., His437 in BRD4).[3][9]
GSK789, derived from a naphthyridone-based series of inhibitors, was engineered to capitalize on this "Asp/His switch".[3][7] Its binding mechanism involves:
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Core Interactions: The naphthyridone core of GSK789 forms three crucial hydrogen bonds with a conserved asparagine (Asn140 in BRD4) in the BD1 binding pocket.[3]
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Water-Mediated Bonding: An amide group on the inhibitor facilitates a hydrogen bond with another residue (Ile146 in BRD4) through a structurally conserved water molecule.[3]
-
Steric Hindrance in BD2: The specific conformation of GSK789, while favorable for binding to BD1, is designed to create a steric clash with the bulkier His437 residue present in the BD2 pocket. This repulsion effectively blocks GSK789 from binding productively to the second bromodomain.[3]
This structure-based design allows GSK789 to achieve a high degree of selectivity, binding with high affinity to the BD1 domains of all BET proteins while only weakly interacting with the BD2 domains.[10]
Quantitative Binding and Selectivity Profile
GSK789's high affinity for BD1 and its profound selectivity over BD2 have been quantified using various biophysical and biochemical assays. The BROMOscan® platform, a competitive binding assay, has been instrumental in determining its dissociation constants (Kd).
Table 1: GSK789 Binding Affinity and Selectivity Data
| Target Domain | Assay Type | Binding Constant (Kd in nM) | Selectivity over BET BD2s | Reference |
| BRD2 BD1 | BROMOscan | 16 | >1,000-fold | [7][10] |
| BRD3 BD1 | BROMOscan | 20 | >1,000-fold | [7][10] |
| BRD4 BD1 | BROMOscan | 18 | >1,000-fold | [7][10] |
| BRDT BD1 | BROMOscan | 16 | >1,000-fold | [7][10] |
| BET BD2s (Avg.) | BROMOscan | >10,000 | - | [7][10] |
| TAF1-BD2 | BROMOscan | 50 | - | [7][10] |
Note: Data compiled from published BROMOscan profiles. Selectivity is reported to be between 1,000- to 6,000-fold over BET BD2s.[7][10]
Experimental Protocols
The characterization of selective inhibitors like GSK789 relies on a suite of robust and reproducible experimental methods. Below are detailed protocols for key assays used to determine potency, selectivity, and thermodynamic binding properties.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This high-throughput, bead-based assay is used for primary screening and to determine inhibitor potency (IC50) by measuring the disruption of a protein-peptide interaction.[11][12][13]
Principle: The assay measures the proximity between a donor bead and an acceptor bead.[12][14] When a GST-tagged bromodomain (bound to an anti-GST Acceptor bead) interacts with a biotinylated acetylated histone peptide (bound to a Streptavidin-Donor bead), the beads are brought close enough for a chemiluminescent signal to be generated upon excitation.[11] An inhibitor competes with the histone peptide, separating the beads and causing a decrease in signal.[11][14]
Methodology:
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Reagent Preparation: All components (GST-tagged BET bromodomain protein, biotinylated histone H4 peptide, anti-GST Acceptor beads, and Streptavidin-Donor beads) are diluted to their optimized concentrations in a suitable AlphaScreen assay buffer (e.g., 50 mM Tris pH 7.4, 150 mM NaCl, 0.05% BSA).[15]
-
Inhibitor Dispensing: In a 384-well microplate (e.g., ProxiPlate), dispense serial dilutions of the test inhibitor (like GSK789) or vehicle control (DMSO).[11]
-
Reaction Incubation: Add the bromodomain protein and biotinylated peptide mixture to the wells and incubate for a defined period (e.g., 30 minutes) at room temperature to allow the inhibitor to bind.[12]
-
Bead Addition: Add a mixture of the Acceptor and Donor beads to all wells. The plate should be incubated in the dark for a longer period (e.g., 60-90 minutes) to allow bead-protein binding to reach equilibrium.[12][15]
-
Signal Detection: Read the plate on an AlphaScreen-compatible microplate reader (e.g., EnVision Multilabel Reader).[15] The signal is used to generate a dose-response curve from which the IC50 value is calculated.
BROMOscan® Selectivity Profiling
BROMOscan is a proprietary competition binding assay platform from DiscoverX (now part of Eurofins) used to determine the selectivity of inhibitors against a large panel of bromodomains.
Principle: The test inhibitor is incubated with a specific bromodomain that is tagged (e.g., with DNA) and an immobilized ligand. The amount of bromodomain bound to the immobilized ligand is measured after a competition reaction. A lower amount of bound bromodomain indicates a stronger interaction with the test inhibitor.
Methodology (General Outline):
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Assay Preparation: A panel of bromodomains is prepared, each fused to a proprietary tag. An immobilized ligand specific for the bromodomain family is prepared on a solid support.
-
Competition Reaction: The test inhibitor (GSK789) at various concentrations is incubated with a specific bromodomain protein and the corresponding immobilized ligand in assay wells.
-
Quantification: After incubation and washing steps to remove unbound protein, the amount of tagged bromodomain remaining on the solid support is quantified, typically using quantitative PCR (qPCR) for the DNA tag.
-
Data Analysis: The results are expressed as a percentage of the vehicle control binding. The dissociation constant (Kd) is then calculated from the dose-response curve, providing a quantitative measure of binding affinity.
Isothermal Titration Calorimetry (ITC)
ITC is a gold-standard biophysical technique that provides a complete thermodynamic profile of a binding interaction in a single experiment, directly measuring the heat released or absorbed during binding.[16][17][18]
Principle: An ITC instrument consists of two cells—a reference cell and a sample cell—kept at a constant temperature.[18] The inhibitor solution is titrated in small, precise injections from a syringe into the sample cell containing the bromodomain protein.[18] The instrument measures the differential power required to maintain zero temperature difference between the cells.[19] Each injection produces a heat pulse that is integrated to determine the heat change, which is then plotted against the molar ratio of inhibitor to protein.[11]
Methodology:
-
Sample Preparation:
-
Protein: The BET bromodomain protein is extensively dialyzed into the final ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). After dialysis, the protein is centrifuged to remove aggregates, and its concentration is determined accurately (10-50 µM is typical).[16]
-
Inhibitor: GSK789 is dissolved in the exact same dialysis buffer to a concentration 10-20 times that of the protein.[16] Mismatched buffers can cause large heat-of-dilution artifacts.
-
-
Instrument Setup: The sample cell is loaded with the protein solution, and the titration syringe is loaded with the inhibitor solution, ensuring no air bubbles are present.[16] The system is allowed to thermally equilibrate at the desired temperature (e.g., 25 °C).[16]
-
Titration: The experiment is initiated, consisting of a series of small (e.g., 2 µL) injections of the inhibitor into the sample cell, with sufficient spacing between injections (e.g., 180 seconds) for the signal to return to baseline.[16]
-
Data Analysis: The raw data (power vs. time) is integrated to yield the heat change per injection (kcal/mol). These values are plotted against the molar ratio of inhibitor to protein. This binding isotherm is then fitted to a suitable binding model (e.g., one-site model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[16] The entropy (ΔS) and Gibbs free energy (ΔG) can then be calculated.
Visualizations: Pathways and Workflows
Logical Basis for GSK789 Selectivity
Caption: Logical diagram of GSK789's selectivity mechanism.
Experimental Workflow for Inhibitor Characterization
Caption: A typical experimental workflow for assessing BET inhibitor specificity.[11]
Simplified BET Protein Signaling Pathway
Caption: Simplified signaling pathway showing BET protein (BRD4) function.
References
- 1. Role of BET Proteins in Inflammation and CNS Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Comprehensive Review of BET Protein Biochemistry, Physiology, and Pathological Roles [frontiersin.org]
- 3. RECENT PROGRESS AND STRUCTURAL ANALYSES OF DOMAIN-SELECTIVE BET INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. GSK789: A Selective Inhibitor of the First Bromodomains (BD1) of the Bromo and Extra Terminal Domain (BET) Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Structure-Guided Design of a Domain-Selective Bromodomain and Extra Terminal N-Terminal Bromodomain Chemical Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. benchchem.com [benchchem.com]
- 12. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bmglabtech.com [bmglabtech.com]
- 15. colorado.edu [colorado.edu]
- 16. benchchem.com [benchchem.com]
- 17. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 18. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 19. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]
